![molecular formula C12H10FNO2 B1470092 1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1525482-44-3](/img/structure/B1470092.png)
1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
1-[(3-Fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid (FPMPCA) is an organic compound that is widely used in scientific research. FPMPCA is a member of the pyrrole family, which is a five-membered heterocyclic aromatic compound containing nitrogen. FPMPCA is a versatile compound with a wide range of applications in various fields of research.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the pyrrole nucleus in this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, often resulting in changes to the target’s function .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, often leading to downstream effects such as the inhibition of certain enzymes or the activation of specific cellular responses .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, often related to their interaction with their targets .
Advantages and Limitations for Lab Experiments
1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has several advantages for laboratory experiments. This compound is a relatively stable compound, and is easily synthesized in the laboratory. Additionally, this compound is soluble in a variety of solvents, and is relatively non-toxic. However, this compound is a relatively expensive compound, and is not always available commercially.
Future Directions
Future research on 1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as the treatment of cancer and other diseases. Further research could also focus on the synthesis of novel derivatives of this compound, which could have potential applications in drug discovery and development. Finally, further research could be conducted to explore the potential applications of this compound in imaging and diagnostic applications.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has a wide range of applications in various fields of scientific research. It has been used as a building block in the synthesis of a variety of organic compounds, such as heterocyclic compounds, peptides, and polymers. This compound has also been used in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. Additionally, this compound has been used in the synthesis of fluorescent and luminescent dyes, as well as in the synthesis of fluorescent probes for imaging applications.
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCGAVCFPIRHLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.